molecular formula C16H19BrN2OS2 B2775749 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide CAS No. 953983-55-6

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide

Cat. No.: B2775749
CAS No.: 953983-55-6
M. Wt: 399.37
InChI Key: GAGSWIMOOCXDLK-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide is a thiazole-containing compound. Thiazoles are a class of heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a bromobenzyl halide reacts with the thiazole ring.

    Attachment of the Butylacetamide Group: The final step involves the acylation of the thiazole derivative with butylacetamide under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the butylacetamide moiety.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the butylacetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the butylacetamide moiety can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-butylacetamide
  • 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-butylacetamide
  • 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-butylacetamide

Uniqueness

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGSWIMOOCXDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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